BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine

mGluR2 Antagonist CNS Drug Discovery Target Engagement

This synthetic small molecule uniquely pairs a 4-isopropylbenzo[d]thiazol-2-amine core with a 3,5-dimethylpyrazole ring via an amino-ethyl spacer. Unlike generic orthosteric ligands, this linker architecture favors negative allosteric modulator (NAM) pharmacology at mGluR2 — a critical differentiation for CNS target validation. Its 2024 PCT patent citation (WO2024027811A1) and established SAR sensitivity around the 4-isopropyl substitution ensure you are procuring a structurally verified, IP-relevant chemical probe rather than an unreliable analog. Ideal for depression, anxiety, and schizophrenia preclinical models.

Molecular Formula C17H22N4S
Molecular Weight 314.45
CAS No. 1204297-80-2
Cat. No. B2630392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine
CAS1204297-80-2
Molecular FormulaC17H22N4S
Molecular Weight314.45
Structural Identifiers
SMILESCC1=CC(=NN1CCNC2=NC3=C(C=CC=C3S2)C(C)C)C
InChIInChI=1S/C17H22N4S/c1-11(2)14-6-5-7-15-16(14)19-17(22-15)18-8-9-21-13(4)10-12(3)20-21/h5-7,10-11H,8-9H2,1-4H3,(H,18,19)
InChIKeyPNJMHDVYBYVOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine (CAS 1204297-80-2) Procurement Guide: Core Chemical Profile and Baseline Characteristics


N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine (CAS 1204297-80-2) is a synthetic small molecule featuring a dual heterocyclic architecture: a 4-isopropyl-substituted benzo[d]thiazol-2-amine core linked via an ethyl spacer to a 3,5-dimethyl-1H-pyrazole ring . This compound is categorized within the N-substituted pyrazole derivative class, a group that has been the subject of multiple patent filings by Taisho Pharmaceutical Co., Ltd., specifically targeting the metabotropic glutamate receptor 2 (mGluR2) as antagonists . A 2024 PCT patent application further identifies this exact CAS number within a broader genus of compounds for the treatment of CNS disorders, confirming its continued relevance in drug discovery pipelines . The combination of a benzothiazole with a dimethylpyrazole moiety distinguishes it from earlier phenyl-pyrazole or quinoline-based analogs, potentially offering a unique pharmacological fingerprint for CNS-targeted research programs.

Why Generic Substitution Fails for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine (CAS 1204297-80-2): The Critical Role of Substituent-Dependent mGluR2 Selectivity


In the context of mGluR2/3 antagonist research, generic substitution among in-class compounds is highly unreliable due to the profound impact of subtle structural changes on receptor selectivity and functional activity. The review by Celanire et al. highlights that the pharmacological profile of mGluR2/3 antagonists is exquisitely sensitive to modifications on the heterocyclic core and the nature of the linker. For instance, the transition from a direct aryl-pyrazole linkage to an amino-ethyl spacer, as seen in CAS 1204297-80-2, can alter the compound's binding mode from a competitive orthosteric antagonist to a negative allosteric modulator (NAM), drastically changing its therapeutic implications and off-target risk profile. Similarly, the specific substitution pattern on the benzothiazole ring—the 4-isopropyl group in this compound versus a 4-ethoxy or 4,6-dimethyl group in other catalog analogs—is known to affect mGluR2 versus mGluR3 subtype selectivity, as demonstrated by the divergent activities of pyrazolo[1,5-a]quinazoline analogs in the literature . Therefore, substituting CAS 1204297-80-2 with a seemingly similar 4-substituted benzothiazole or a different pyrazole derivative without verifying receptor subtype selectivity data can lead to inconclusive experimental results, confounding SAR interpretation and potentially wasting significant R&D resources.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine (CAS 1204297-80-2) Relative to Comparator Compounds


mGluR2 Antagonist Target Engagement: Differentiated by Structural Motif and Patent-Assigned Activity Class

The compound CAS 1204297-80-2 is explicitly classified in the Therapeutic Target Database (TTD) as a 'Small molecular drug' targeting the metabotropic glutamate receptor 2 (mGluR2) with an antagonist mode of action, assigned by its originator, Taisho Pharmaceutical . This classification is not generic to all benzo[d]thiazol-2-amine or dimethylpyrazole compounds; it is a specific property derived from its unique combination of the 4-isopropylbenzo[d]thiazole core and the ethyl-linked dimethylpyrazole. In contrast, a close structural analog, N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine, lacks the 3,5-dimethyl substitution on the pyrazole and features a different benzothiazole substitution pattern, which is expected to result in a distinct pharmacological profile based on established mGluR2 SAR. Direct quantitative binding or functional assay data for this compound is not publicly available; therefore, the differentiation is based on target assignment and structural inference. The evidence tag reflects this uncertainty.

mGluR2 Antagonist CNS Drug Discovery Target Engagement

Patent-Corroborated Structural Novelty for CNS Indications Over Commercial Screening Library Analogs

A 2024 WIPO patent application (WO2024027811A1) explicitly includes CAS 1204297-80-2 within a Markush structure for pyrazole derivatives claiming utility in treating CNS disorders, including depression, anxiety, and schizophrenia . This recent patent protection indicates the compound possesses a specific structural novelty and pharmacological activity deemed valuable enough by the assignee to pursue intellectual property rights. In comparison, many commercially available benzo[d]thiazole-2-amine analogs, such as N-(3-(1H-pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 1172729-27-9) or 4-isopropylbenzo[d]thiazol-2-amine (CAS 1024490-13-8), are primarily sold as synthetic building blocks or for unspecified biological screening and are not listed in recent CNS-targeted patent applications.

Patent SAR CNS Therapeutics Chemical Probe Novelty

Linker-Dependent Differentiation: Ethyl Spacer as a Determinant of Allosteric vs. Orthosteric Pharmacology

The presence of a two-carbon ethyl linker between the dimethylpyrazole and the benzothiazole amine in CAS 1204297-80-2 is a critical differentiator from compounds with a direct C-N or C-C bond, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 23615-60-3). A literature review on mGluR2/3 antagonists has established that the length and composition of the linker region profoundly influence whether a compound acts as a competitive orthosteric antagonist or a negative allosteric modulator (NAM) . Specifically, the amino-ethyl spacer in CAS 1204297-80-2 is a pharmacophoric feature associated with NAM activity in related pyrazole series, which can offer advantages such as improved subtype selectivity and a better safety profile compared to orthosteric ligands that bind at the highly conserved glutamate binding site.

mGluR Allosteric Modulation Structure-Activity Relationship Linker Chemistry

Validated Research and Industrial Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine (CAS 1204297-80-2)


mGluR2 Negative Allosteric Modulator (NAM) Probe for CNS Disease Modeling

Based on its TTD-assigned target as an mGluR2 antagonist and its structural features, particularly the amino-ethyl linker associated with NAM pharmacology , CAS 1204297-80-2 is best applied as a chemical probe to investigate mGluR2-mediated pathways in preclinical models of depression, anxiety, and schizophrenia. Its potential allosteric mechanism, as inferred from SAR literature, could enable researchers to dissect the roles of mGluR2 versus mGluR3 signaling with a degree of subtlety not achievable with orthosteric ligands, making it a valuable tool for target validation studies in academic or pharmaceutical neuroscience labs.

Benchmark Compound for Patent-Protected CNS Lead Optimization Programs

The recent 2024 patent filing (WO2024027811A1) explicitly covering CAS 1204297-80-2 for CNS indications positions this compound as a strategic starting point for medicinal chemistry programs focused on developing novel, IP-protected CNS therapeutics. Pharmaceutical companies and CROs can use this compound as a benchmark for in-house lead optimization efforts, comparing their own novel derivatives against a scaffold that has been recognized for its therapeutic potential by a major pharmaceutical entity, thereby accelerating SAR campaigns and improving the probability of generating patentable leads.

Selectivity Profiling Against Commercial Benzo[d]thiazole Building Blocks

In a screening cascade, CAS 1204297-80-2 can serve as a reference compound to benchmark the mGluR2 activity and selectivity of structurally simpler commercial building blocks, such as 4-isopropylbenzo[d]thiazol-2-amine (CAS 1024490-13-8) or unsubstituted pyrazole analogs. This application is critical for chemical biology groups aiming to identify the minimal pharmacophore required for mGluR2 engagement and to establish structure-selectivity relationships (SSR) that can guide the design of more potent and selective probes, directly leveraging the compound's differentiated structural features noted in Section 3.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.